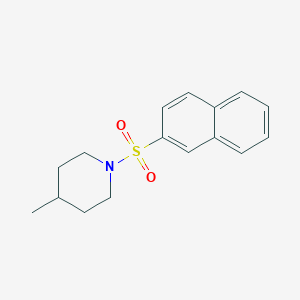

1-((2,5-Dibromophenyl)sulfonyl)-4-methylpiperidine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of similar compounds often involves the use of pinacol boronic esters, which are valuable building blocks in organic synthesis . Protodeboronation of these esters is a key step in the synthesis process .

Chemical Reactions Analysis

The chemical reactions involving similar compounds often involve Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This reaction involves the use of organoboron reagents .

科学的研究の応用

Synthesis and Antibacterial Evaluation

Synthesis and Spectral Analysis : The compound has been utilized in the synthesis of derivatives exhibiting valuable biological activities. For instance, derivatives combining 1,3,4-oxadiazole, sulfamoyl, and piperidine functionalities have shown significant antibacterial properties. These derivatives were synthesized through a series of steps involving the conversion of carboxylic acids into heterocyclic nucleophiles and electrophilic substances, followed by structural elucidation through spectral data analysis (Aziz‐ur‐Rehman et al., 2017).

Biological Evaluation : Additional research into sulfamoyl and 1,3,4-oxadiazole derivatives of 3-pipecoline highlighted the therapeutic potential of heterocyclic chemistry. The modifications in the structure of poly-functional compounds significantly affect their therapeutic ability. The synthesized compounds were tested for antibacterial activity, showing moderate to excellent inhibition against bacteria, with some demonstrating anti-enzymatic activity against urease enzyme (A. Rehman et al., 2019).

Analytical Applications

- Quantitative Determination : A liquid chromatography-tandem mass spectrometric method was developed for the quantitative determination of a compound related to "1-((2,5-Dibromophenyl)sulfonyl)-4-methylpiperidine" in plasma. This method showcases the application of the compound and its derivatives in supporting pre-clinical studies by providing a rapid, sensitive, and reproducible means for plasma concentration determination (Liyu Yang et al., 2004).

Material Science and Chemistry

Nanofiltration Membranes : Research into novel sulfonated thin-film composite nanofiltration membranes with improved water flux for dye solution treatment highlights the role of sulfonated aromatic diamine monomers in enhancing surface hydrophilicity without compromising dye rejection. This application underlines the importance of structural modifications in sulfonated compounds for environmental and water treatment technologies (Yang Liu et al., 2012).

Fuel Cells : Novel poly(aryl ether sulfone) copolymers containing sulfone moieties have been synthesized for high-temperature fuel cell applications. These copolymers demonstrate excellent film-forming properties, mechanical integrity, and high thermal stability, showcasing the potential of sulfonated compounds in advanced energy solutions (E. K. Pefkianakis et al., 2005).

作用機序

Safety and Hazards

将来の方向性

特性

IUPAC Name |

1-(2,5-dibromophenyl)sulfonyl-4-methylpiperidine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15Br2NO2S/c1-9-4-6-15(7-5-9)18(16,17)12-8-10(13)2-3-11(12)14/h2-3,8-9H,4-7H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLLCBSCVKKRBAF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCN(CC1)S(=O)(=O)C2=C(C=CC(=C2)Br)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15Br2NO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.13 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-((2,5-Dibromophenyl)sulfonyl)-4-methylpiperidine | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-{3-chloro-4-[4-(2,2-dimethylpropanoyl)piperazin-1-yl]phenyl}-5-nitrofuran-2-carboxamide](/img/structure/B350313.png)

![6-(3-Methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B350318.png)

![(4,5-Dimethyl-4H-[1,2,4]triazol-3-ylsulfanyl)-acetic acid](/img/structure/B350324.png)

![Dimethyl 5-{[(3-fluorophenyl)acetyl]amino}isophthalate](/img/structure/B350336.png)

![1-(1,3-Benzodioxol-5-ylmethyl)-4-[(4-bromophenyl)sulfonyl]piperazine](/img/structure/B350366.png)

![1-[(4-Bromo-3-methylphenyl)sulfonyl]-4-methylpiperazine](/img/structure/B350368.png)

![4-[(5-Isopropyl-2-methoxy-4-methylphenyl)sulfonyl]morpholine](/img/structure/B350370.png)